molecular formula C22H24N4O4S B2707930 (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448031-20-6

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2707930
CAS RN: 1448031-20-6
M. Wt: 440.52
InChI Key: QDLNJQYYXRRCMZ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The compound has been reported in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds often focuses on their synthesis and structural characterization. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. These studies involve synthesizing the compounds through substitution reactions and characterizing them using various spectroscopic techniques and single-crystal X-ray diffraction. Such research helps in understanding the conformation, stability, and electronic properties of these molecules (Karthik et al., 2021).

Crystal Structure and DFT Studies

Similar compounds have been synthesized and their crystal structures analyzed to understand their conformation and electronic properties better. For example, studies on boric acid ester intermediates have employed FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) calculations are often used to compare with experimental data, providing insights into the physicochemical properties and reactivity of these molecules (Huang et al., 2021).

Applications in Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds, such as quinazolinones, indicates the broader applicability of similar chemical processes. These studies involve complex reactions like Diels–Alder cycloadditions, indicating potential pathways for synthesizing bioactive molecules with significant pharmaceutical applications (Dalai et al., 2006).

Electrooxidative Cyclization Techniques

Electrooxidative methods have been used to synthesize novel organic compounds from related precursors. Such techniques highlight the potential for innovative synthesis routes that can create complex molecules with specific functional groups, showcasing the versatility of electrochemical approaches in organic synthesis (Okimoto et al., 2012).

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLNJQYYXRRCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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